2,5-Di-tert-butylfuran-3-carboxylic acid
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Overview
Description
2,5-Di-tert-butylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is characterized by the presence of two tert-butyl groups attached to the furan ring at positions 2 and 5, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylfuran-3-carboxylic acid typically involves the introduction of tert-butyl groups to a furan ring followed by carboxylation. One common method is the Friedel-Crafts alkylation of furan with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 2,5-Di-tert-butylfuran, which can then be carboxylated using carbon dioxide under high pressure and temperature conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
2,5-Di-tert-butylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity and pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Di-tert-butylfuran-3-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl groups and the electron-withdrawing effects of the carboxylic acid group. These effects can alter the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Lacks the tert-butyl groups and is used as a monomer for the production of bio-based polymers.
2,5-Dimethylfuran: Contains methyl groups instead of tert-butyl groups and is studied as a potential biofuel.
Furan-3-carboxylic acid: Lacks the tert-butyl groups and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,5-Di-tert-butylfuran-3-carboxylic acid is unique due to the presence of bulky tert-butyl groups, which can influence its steric and electronic properties
Properties
IUPAC Name |
2,5-ditert-butylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-12(2,3)9-7-8(11(14)15)10(16-9)13(4,5)6/h7H,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIIRORSVTQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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